molecular formula C7H11N3 B2375556 2-(aminomethyl)-N-methylpyridin-4-amine CAS No. 1344306-04-2

2-(aminomethyl)-N-methylpyridin-4-amine

Cat. No.: B2375556
CAS No.: 1344306-04-2
M. Wt: 137.186
InChI Key: AONVETDDDSVIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Substituted Pyridine (B92270) Scaffolds in Organic Synthesis and Ligand Design

Substituted pyridine scaffolds are of paramount significance in organic synthesis and ligand design due to their prevalence in biologically active compounds and their utility as versatile chemical building blocks. researchgate.netlifechemicals.com The pyridine nucleus is found in a wide array of natural products, including vitamins like niacin and pyridoxine, as well as numerous alkaloids. nih.gov In the realm of medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets, leading to the development of drugs for a multitude of diseases. nih.govresearchgate.net Pyridine-containing compounds have demonstrated applications as anticancer, antibacterial, and antiviral agents, among others. chemijournal.comnih.govresearchgate.net

The versatility of the pyridine ring stems from its electronic nature and the reactivity it imparts. The nitrogen atom makes the ring electron-deficient, influencing the reactivity of the ring's carbon atoms and providing a site for coordination with metal ions. This latter property is extensively exploited in ligand design for catalysis and materials science. nih.gov Synthetic chemists have developed a multitude of methods for the functionalization of the pyridine ring, allowing for the precise installation of substituents to fine-tune the steric and electronic properties of the resulting molecules. numberanalytics.comchemrxiv.org This ability to readily create diverse chemical space around the pyridine core is a key driver of its widespread use in drug discovery and development. researchgate.net

Overview of Aminomethyl- and N-Methylaminopyridine Derivatives as Research Subjects

Among the vast number of substituted pyridines, those bearing amino and alkylamino groups are of particular interest due to the chemical properties these functionalities impart. The amino group can act as a hydrogen bond donor and acceptor, as well as a nucleophile or a base, making it a key pharmacophoric element.

Aminomethylpyridine derivatives feature an amino group separated from the pyridine ring by a methylene (B1212753) linker. This structural motif provides conformational flexibility and places the basic amino group in a different spatial orientation relative to if it were directly attached to the ring. For instance, 2-aminomethyl-4-methylpyridine is synthesized via the hydrogenation of 2-cyano-4-methyl pyridine. prepchem.com

N-Methylaminopyridine derivatives , on the other hand, involve the direct attachment of a methylamino group to the pyridine ring. These compounds are also subjects of significant research. For example, 2-amino-4-methylpyridine (B118599) has been investigated for its potential as an inhibitor of nitric oxide synthase (NOS). nih.gov The properties of some of these related pyridine derivatives are summarized in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Amino-4-methylpyridineC6H8N2108.14Colorless crystalline solid
2-(Methylamino)pyridineC6H8N2108.14Liquid
4-(Methylamino)pyridineC6H8N2108.14Not specified

This table presents data for structurally related aminopyridine derivatives to provide context for the target compound. ontosight.ainih.govsigmaaldrich.comnih.govbldpharm.com

The study of these derivatives has provided valuable insights into structure-activity relationships, guiding the design of new molecules with specific biological or chemical functions. nih.gov

Contextualizing 2-(aminomethyl)-N-methylpyridin-4-amine within Advanced Heterocyclic Chemistry

The specific compound, this compound, incorporates a unique combination of the structural features discussed above. It possesses an N-methylamino group at the 4-position and an aminomethyl group at the 2-position of the pyridine ring. This arrangement of substituents presents interesting possibilities from a chemical perspective.

The presence of three nitrogen atoms with varying basicity and nucleophilicity (the ring nitrogen, the primary amine of the aminomethyl group, and the secondary amine of the N-methylamino group) makes this molecule a potentially excellent chelating ligand for various metal ions. The spatial arrangement of these nitrogen atoms could allow for the formation of stable coordination complexes, which is a key area of research in inorganic and organometallic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-N-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-9-6-2-3-10-7(4-6)5-8/h2-4H,5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONVETDDDSVIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344306-04-2
Record name 2-(aminomethyl)-N-methylpyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2 Aminomethyl N Methylpyridin 4 Amine and Its Precursors

Strategies for Constructing the Core Pyridine (B92270) Ring System with Aminomethyl and N-methylamine Substituents

The assembly of the pyridine ring with the desired 2,4-substitution pattern is a critical step. Modern synthetic chemistry offers several powerful approaches, including ring expansion, cyclization, and multi-component reactions, to build this heterocyclic core.

Ring expansion reactions provide a novel entry to pyridines from smaller ring systems. For instance, the transition-metal-free, DBU-mediated ring opening of 2-allyl-2H-azirines generates 1-azatriene intermediates that undergo a 6π-electrocyclization to form highly substituted pyridines. acs.orgacs.org Another powerful method involves the rhodium carbenoid-induced ring expansion of isoxazoles. This one-pot procedure leads to highly functionalized pyridines through a sequence of carbenoid insertion, rearrangement to a dihydropyridine (B1217469), and subsequent oxidation. nih.govorganic-chemistry.org

Cyclization of acyclic precursors is a more traditional yet highly effective strategy. The synthesis of 2-aminopyridine (B139424) derivatives can be achieved through the cyclization of open-chain nitrile precursors with nitrogen-containing compounds. google.comgoogle.com For example, 3-amino-4-methylpyridines can undergo a formal [4+1] cyclization with trifluoroacetic anhydride (B1165640) (TFAA) to generate 6-azaindole (B1212597) derivatives, showcasing a method to construct a fused pyridine system which could be adapted. chemrxiv.org

MethodStarting MaterialsKey IntermediatesProduct Type
Azirine Ring Expansion2-allyl-2H-azirines1-azatrienesSubstituted Pyridines
Isoxazole Ring ExpansionIsoxazoles, Vinyldiazo compoundsRhodium carbenoids, DihydropyridinesHighly Functionalized Pyridines
Nitrile CyclizationOpen-chain nitrile precursors, Amines-2-Aminopyridine derivatives

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. Several MCRs have been developed for the synthesis of substituted 2-aminopyridines. researchgate.netnih.govmdpi.com A catalyst-free, four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate can yield highly substituted 2-aminopyridines under solvent-free conditions. mdpi.com Another approach involves the reaction of enaminones, malononitrile, and primary amines to afford 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov These methods offer a rapid and practical route to functionalized pyridines from readily available starting materials.

A one-pot synthesis of 2-amino-3-cyanopyridine derivatives can also be achieved under microwave irradiation without a solvent, reacting an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. semanticscholar.org Furthermore, the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines via a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines highlights the versatility of MCRs in constructing complex heterocyclic systems. mdpi.com

Reaction TypeComponentsKey Features
Four-ComponentAcetophenone, Malononitrile, Aldehyde, Ammonium CarbonateCatalyst-free, Solvent-free
Three-ComponentEnaminone, Malononitrile, Primary AmineSolvent-free
Four-Component (Microwave)Aldehyde, Methyl Ketone, Malononitrile, Ammonium AcetateRapid, Solvent-free

Installation and Selective Functionalization of the Aminomethyl Group

Reductive amination is a powerful tool for forming carbon-nitrogen bonds and can be applied to the synthesis of the target molecule from a suitable aldehyde precursor, such as 4-(methylamino)pyridine-2-carbaldehyde. wikipedia.org This reaction involves the condensation of the aldehyde with an amine source, typically ammonia (B1221849) or a protected amine, to form an imine intermediate, which is then reduced in situ to the desired aminomethyl group. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com This method avoids the over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com Biocatalytic approaches using imine reductases (IREDs) are also emerging as a highly selective method for reductive amination. nih.gov

Reducing AgentKey Characteristics
Sodium Cyanoborohydride (NaBH3CN)Selectively reduces iminium ions over carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)Mild and selective reducing agent. masterorganicchemistry.com
Imine Reductases (IREDs)High chemo- and stereoselectivity. nih.gov

The catalytic hydrogenation of a nitrile group at the 2-position of the pyridine ring is a direct and efficient method for the synthesis of the aminomethyl group. A key precursor for this approach would be 4-(methylamino)pyridine-2-carbonitrile. The hydrogenation is typically carried out using a heterogeneous catalyst such as Raney Nickel or a palladium-based catalyst under a hydrogen atmosphere. prepchem.commdpi.com For example, 2-aminomethyl-4-methylpyridine can be synthesized by the hydrogenation of 2-cyano-4-methylpyridine (B154492) using Raney Nickel in a methanol (B129727)/ammonia solution. prepchem.com The choice of catalyst can be crucial for selectivity, with atomically dispersed palladium catalysts showing promise for tuning the reaction towards either primary or secondary amines. nih.gov

CatalystSubstrate ExampleConditions
Raney Nickel2-Cyano-4-methylpyridineH2, Methanol/Ammonia, Room Temperature, 20 psi prepchem.com
Palladium on Carbon (Pd/C)4-PyridinecarbonitrileH2, Acidic aqueous medium mdpi.com
Ruthenium on Carbon (Ru/C)4-PyridinecarbonitrileH2, H2SO4, Water/Dichloromethane, 60°C, 6 bar mdpi.com

Introduction and Modification of the N-Methylamine Moiety

The final key structural feature is the N-methylamine group at the 4-position of the pyridine ring. This can be introduced either by direct amination of a suitable precursor or by N-methylation of a primary amino group.

A direct approach involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 4-position with methylamine. For instance, 4-chloro-2-cyanopyridine can be a versatile intermediate. The reaction of 2-chloro-4-nitropyridine (B32982) with an amine, followed by reduction of the nitro group, is a common route to 4-aminopyridine (B3432731) derivatives. chemicalbook.com

Alternatively, if a 4-aminopyridine precursor is synthesized, selective N-methylation can be achieved. Various reagents and catalysts have been developed for the mono-N-methylation of amines. rsc.orgresearchgate.net Copper-catalyzed N-methylation using paraformaldehyde as a C1 source is one such method. nih.gov Another approach involves the use of methanol as a methylating agent in the presence of a heterogeneous nickel catalyst. rsc.org For selective methylation of a pyridine derivative that also contains another amino group, protection-deprotonation strategies can be employed. Protonation of the more basic amino group can allow for selective N-methylation of the pyridine nitrogen, a principle that can be adapted for selective methylation of an exocyclic amine. arkat-usa.org

N-Alkylation and Acylation Techniques

N-alkylation and acylation are fundamental transformations in the synthesis of 2-(aminomethyl)-N-methylpyridin-4-amine and its precursors. Achieving selective mono-alkylation of the exocyclic amino group without affecting the pyridine ring nitrogen or the primary amine of the aminomethyl group presents a significant challenge.

N-Alkylation: Direct N-alkylation of aminopyridines using alkyl halides often leads to poor yields and a mixture of products, as alkylation can occur on the pyridine ring's nitrogen atom, which is often more nucleophilic. researchgate.net To circumvent this, reductive amination using an aldehyde and a reducing agent is a more effective method. A facile approach for the N-monoalkylation of aminopyridines involves the use of a carboxylic acid and sodium borohydride. researchgate.net This reaction proceeds under mild conditions and demonstrates high chemoselectivity for the monoalkylation of the primary amine. researchgate.net For instance, the alkylation of 3-aminopyridine (B143674) with various carboxylic acids in the presence of NaBH4 in THF yields the corresponding N-alkylaminopyridines in good yields. researchgate.net

Another strategy employs N-aminopyridinium salts as ammonia surrogates, enabling a self-limiting alkylation process for the selective synthesis of secondary amines. chemrxiv.orgchemrxiv.org This one-pot protocol involves N-arylation followed by N-alkylation and in situ depyridylation to access the desired product. chemrxiv.orgchemrxiv.org Heterogeneous catalysts are also utilized for the N-alkylation of aminopyridines, offering high activity and selectivity, which is beneficial for industrial-scale production. google.com

Table 1: N-Monoalkylation of 3-Aminopyridine with Carboxylic Acids and NaBH₄ researchgate.net
Carboxylic AcidProductReaction Time (h)Yield (%)
Formic acidN-Methyl-3-aminopyridine0.585
Acetic acidN-Ethyl-3-aminopyridine1.082
Propanoic acidN-Propyl-3-aminopyridine1.578
Butanoic acidN-Butyl-3-aminopyridine2.075

Acylation: Acylation reactions are crucial for introducing amide functionalities, which can serve as protected forms of amines or as precursors to be reduced to the aminomethyl group. Common acylating agents include acyl chlorides and carboxylic anhydrides. youtube.com Pyridine is often used as a solvent and a weak base to catalyze the reaction and neutralize the acid byproduct. stackexchange.com For example, acetic anhydride can be used to acetylate amines, often without the need for an additional base, especially for amines with low basicity. youtube.com

Site-selective C-H acylation of the pyridine scaffold can be achieved through photoredox catalysis using N-aminopyridinium salts. acs.org By generating acyl radicals from aldehydes, this method allows for the introduction of an acyl group at specific positions on the pyridine ring, which can then be further manipulated to form the desired aminomethyl substituent. acs.org

Selective Amine Protection and Deprotection Strategies (e.g., Boc-protection)

Given the presence of two distinct amino groups in this compound (a primary aliphatic amine and a secondary aromatic amine), selective protection is critical for controlled synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. nih.govorganic-chemistry.org

The formation of Boc-protected amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org The choice of solvent and catalyst can enhance the chemoselectivity of the protection step. organic-chemistry.org For instance, iodine has been shown to be an effective catalyst for the N-tert-butoxycarbonylation of various amines under solvent-free conditions at room temperature. organic-chemistry.org In cases where selectivity is challenging, reagents like EDCI and HOBT can be employed to facilitate the Boc protection of aminopyridines with high yield and selectivity. google.com

Deprotection, or the removal of the Boc group, is commonly accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.gov However, thermal deprotection in continuous flow offers an alternative method that avoids the use of acid catalysts. nih.gov This technique allows for sequential selective deprotection by controlling the temperature, which is particularly useful for molecules with multiple Boc-protected amines. For example, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group by carefully managing the reaction temperature and residence time in a continuous flow system. nih.gov

Table 2: Conditions for Selective Thermal Deprotection of Di-Boc Protected Tryptamine nih.gov
Starting MaterialProductTemperature (°C)Residence Time (min)Yield (%)
Di-Boc TryptamineMono-Boc Tryptamine (Aryl-NHBoc removed)1903090
Mono-Boc TryptamineTryptamine (Alkyl-NHBoc removed)2304581

Optimization of Reaction Conditions for Yield and Purity in Academic Synthesis

Optimizing reaction conditions is paramount to maximizing the yield and purity of the final product in academic and industrial synthesis. Key parameters that are typically varied include temperature, solvent, catalyst, and reaction time.

For the synthesis of substituted aminopyridines, multicomponent reactions (MCRs) offer an efficient pathway. The optimization of one such reaction for the synthesis of 2-aminopyridine derivatives involved varying the temperature. mdpi.com The reaction of an enaminone, malononitrile, and benzylamine (B48309) showed no product at room temperature, but the yield increased significantly with rising temperature, with the optimal condition found to be 80 °C for 3 hours under solvent-free conditions. mdpi.com

In another example involving the cyclization of 2-(aminomethyl)pyridine with nitroethane, the choice of acid catalyst was critical. researchgate.net The reaction yielded poor results with 80% polyphosphoric acid (PPA) even at 140 °C, and no reaction occurred in 100% orthophosphoric acid. researchgate.net This highlights that under strongly acidic conditions, the protonation of the primary amino group can deactivate the nucleophile, hindering the reaction. researchgate.net

The purification of the final compound often involves acid-base extraction. A patent for the synthesis of 2-amino-4-methylpyridine (B118599) describes a purification method where the crude product is salified with a dilute acid (e.g., HCl, pH 2-3) and washed with an organic solvent. google.com Subsequently, the aqueous phase is neutralized or made basic to precipitate the purified product, achieving a purity of over 98%. google.com This method effectively removes byproducts that are difficult to separate by other means. google.com

Table 3: Optimization of Reaction Temperature for 2-Aminopyridine Synthesis mdpi.com
EntryTemperature (°C)Time (h)Yield (%)
1Room Temp.24-
2402420
360640
480385

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Aminomethyl N Methylpyridin 4 Amine

Nucleophilic Reactivity of Primary and Secondary Amine Functional Groups

Both the primary and secondary amine groups possess lone pairs of electrons on their nitrogen atoms, making them effective nucleophiles. chemguide.co.uk These electrons are readily available to attack electron-deficient centers, initiating a variety of addition and substitution reactions. chemguide.co.uk The relative nucleophilicity of the primary versus the secondary amine can be influenced by steric hindrance and electronic effects within the molecule.

Amines readily react with carbonyl compounds such as aldehydes and ketones in nucleophilic addition reactions. fiveable.mepressbooks.pub The nature of the product is dependent on whether a primary or secondary amine is involved. pressbooks.pub

The primary aminomethyl group of 2-(aminomethyl)-N-methylpyridin-4-amine is expected to react with aldehydes and ketones to form imines, also known as Schiff bases. fiveable.melibretexts.org This reaction is typically acid-catalyzed and proceeds through the initial formation of an unstable carbinolamine (or aminoalcohol) intermediate, which then dehydrates to yield the C=N double bond of the imine. pressbooks.publibretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will prevent the protonation of the hydroxyl group in the intermediate, which is necessary for its elimination as water. pressbooks.publibretexts.org

Conversely, the secondary N-methylamino group reacts with aldehydes or ketones to form enamines. fiveable.melibretexts.org The mechanism is similar to imine formation up to the creation of an iminium ion intermediate. pressbooks.pub Since the secondary nitrogen has no additional proton to lose to form a neutral C=N bond, a proton is instead removed from an adjacent carbon atom, resulting in the formation of a C=C double bond, yielding the enamine. libretexts.org

Table 1: Predicted Products from Reactions with Carbonyl Compounds

Reactant Amine GroupCarbonyl CompoundIntermediateFinal ProductProduct Class
Primary AminomethylAldehyde (R'-CHO)CarbinolaminePyridinyl-CH=N-R'Imine (Schiff Base)
Primary AminomethylKetone (R'-CO-R'')CarbinolaminePyridinyl-CH=N-C(R')(R'')Imine (Schiff Base)
Secondary N-methylaminoAldehyde (R'-CHO)CarbinolaminePyridinyl-N(CH₃)-CH=CHR'Enamine
Secondary N-methylaminoKetone (R'-CO-R'')CarbinolaminePyridinyl-N(CH₃)-C(R')=CR''₂Enamine

The nucleophilic character of the amine groups makes them susceptible to attack by a range of electrophiles. These reactions, often classified as nucleophilic substitutions, include alkylation and acylation.

Alkylation: The primary and secondary amines can react with alkyl halides in SN2 reactions. mnstate.edu This can lead to a mixture of products, as the initial alkylation of the primary amine yields a secondary amine, which can be further alkylated to a tertiary amine, and subsequently to a quaternary ammonium (B1175870) salt. mnstate.edu Exhaustive methylation, for instance, using excess methyl iodide, would lead to the quaternization of both exocyclic nitrogen atoms. youtube.com

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of amides. mnstate.edu This reaction is generally very efficient. Both the primary and secondary amines can be acylated. Acylation is typically faster than alkylation and usually stops after the addition of one acyl group per nitrogen, as the resulting amide is significantly less nucleophilic than the starting amine.

Reactivity at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring is sp² hybridized, and its lone pair of electrons resides in an sp² orbital, perpendicular to the aromatic π-system. quora.comlibretexts.org Consequently, this lone pair is not delocalized and is available for bonding, rendering the pyridine nitrogen both basic and nucleophilic. quora.comlibretexts.org

The molecule possesses three basic nitrogen atoms, and their relative basicities are determined by hybridization, electronic effects, and resonance stabilization of the conjugate acids. libretexts.orgmasterorganicchemistry.com

Pyridine Nitrogen: The basicity of the pyridine nitrogen is significantly enhanced by the electron-donating +R (resonance) effect of the amino group at the 4-position. quora.comstackexchange.com This effect increases the electron density on the ring nitrogen, making its lone pair more available for protonation. In 4-aminopyridine (B3432731), this effect leads to a pKa of 9.17 for its conjugate acid, much higher than that of pyridine itself (pKa = 5.2). quora.commasterorganicchemistry.com

N-methylamino Nitrogen: This secondary amine nitrogen is sp³ hybridized. While alkyl groups are weakly electron-donating, the lone pair can be delocalized into the aromatic ring, which would decrease its basicity compared to a typical alkylamine. libretexts.org

Aminomethyl Nitrogen: This primary amine nitrogen is sp³ hybridized and separated from the ring by a methylene (B1212753) group. This insulation prevents its lone pair from participating in aromatic resonance, so its basicity is expected to be similar to that of a typical primary alkylamine (pKa of conjugate acid ~10.6). quora.com

Based on these factors, the pyridine nitrogen is predicted to be the most basic site for protonation due to the powerful electron-donating effect of the 4-amino substituent.

Table 2: Estimated Basicity of Nitrogen Centers

Nitrogen CenterHybridizationKey Influencing FactorsEstimated pKa of Conjugate AcidRelative Basicity
Pyridine Nitrogensp²+R effect from 4-N(H)CH₃ group~9.2 - 9.5Most Basic
Aminomethyl Nitrogensp³Aliphatic primary amine, insulated from ring~10.0 - 10.5Intermediate
N-methylamino Nitrogensp³Delocalization of lone pair into the ring~6.0 - 7.0Least Basic

Note: pKa values are estimates based on analogous structures.

The presence of three potential donor sites (the two exocyclic amines and the pyridine nitrogen) allows this compound to act as a chelating ligand in coordination chemistry. mdpi.com Depending on the metal center's size, coordination geometry, and electronic properties, the molecule can function as a bidentate or tridentate ligand. For instance, it can coordinate to a metal ion using the pyridine nitrogen and the nitrogen of the aminomethyl group, forming a stable five-membered chelate ring, a common motif in coordination complexes involving 2-(aminomethyl)pyridine derivatives. researchgate.net The N-methylamino group could also participate in coordination, potentially leading to more complex structures or bridging between metal centers. mdpi.com

Intramolecular Cyclization Pathways and Heterocycle Formation

The strategic placement of nucleophilic amine groups on the pyridine scaffold enables intramolecular cyclization reactions to form fused heterocyclic systems. A notable potential pathway involves the reaction with electrophiles that can engage with both a ring position and an exocyclic amine.

One plausible transformation is the formation of an imidazo[1,5-a]pyridine (B1214698) ring system. This could be initiated by the reaction of the primary aminomethyl group with an appropriate electrophile. For example, a reaction with an activated nitroalkane could lead to an amidinium intermediate. beilstein-journals.org This intermediate is then well-positioned for a 5-exo-trig cyclization, where the secondary amine nitrogen attacks the C6 position of the pyridine ring. Subsequent elimination would lead to the aromatic fused heterocycle. beilstein-journals.org Such cyclocondensation reactions demonstrate how the inherent structure of aminomethyl-substituted pyridines can be leveraged to construct more complex molecular architectures. beilstein-journals.org Another possibility involves an initial reaction at the secondary amine, followed by cyclization involving the aminomethyl group, potentially leading to different isomeric heterocyclic products.

Mechanistic Investigations into Nucleophilic Dearomatization Reactions of Pyridine Analogues

The nucleophilic dearomatization of pyridine and its derivatives is a powerful synthetic strategy for accessing highly functionalized, three-dimensional piperidine (B6355638) and dihydropyridine (B1217469) scaffolds from readily available aromatic precursors. nih.govacs.org However, the inherent aromaticity of the pyridine ring presents a significant thermodynamic barrier to dearomatization. nih.govacs.org Consequently, mechanistic investigations have been crucial in understanding and optimizing these transformations. This section will delve into the mechanistic details of nucleophilic dearomatization reactions of pyridine analogues, providing a framework for understanding the potential reactivity of this compound. Due to a lack of specific studies on this compound, the discussion will be based on well-investigated pyridine systems.

A central theme in the nucleophilic dearomatization of pyridines is the requirement for activation of the pyridine ring to render it sufficiently electrophilic for nucleophilic attack. nih.govmdpi.comresearchgate.net This is typically achieved by N-functionalization to form a pyridinium (B92312) salt, which significantly lowers the energy barrier for the disruption of aromaticity. mdpi.comresearchgate.net The resulting pyridinium cation is much more susceptible to nucleophilic addition at the C2, C4, and C6 positions. mdpi.com

General Mechanistic Pathways

The nucleophilic attack on an N-activated pyridinium salt leads to the formation of a dihydropyridine intermediate. The regioselectivity of this attack is influenced by both the nature of the nucleophile and the substitution pattern on the pyridine ring. mdpi.comresearchgate.net For instance, in some cases, "harder" nucleophiles may favor attack at the C2 position, while "softer" nucleophiles may preferentially add to the C4 position. researchgate.net

Catalytic Approaches and Mechanistic Insights

Transition metal catalysis, particularly with copper, has emerged as a versatile tool for the dearomatization of pyridines, often under mild conditions. acs.orgnih.gov Mechanistic studies, including computational and kinetic investigations, have been instrumental in elucidating the catalytic cycles of these reactions.

A plausible mechanism for the copper-catalyzed direct dearomatization of pyridines involves the formation of a dative complex between the pyridine and the copper catalyst, which activates the heterocycle towards nucleophilic attack. nih.gov In a well-studied example of a copper-hydride catalyzed reaction, the catalytic cycle is proposed to proceed through the following key steps acs.orgnih.gov:

Formation of the Active Catalyst: A copper(I) hydride species is generated in situ.

Nucleophile Generation: The copper hydride adds to an olefin to generate an organocopper nucleophile. acs.org

Pyridine Activation and Nucleophilic Addition: The pyridine coordinates to the copper center, and the organocopper nucleophile attacks the pyridine ring, typically at the C4 position, to form an N-cuprated dihydropyridine intermediate. acs.orgnih.gov

Product Formation and Catalyst Regeneration: The N-cuprated intermediate reacts with a silane (B1218182) to yield the N-silyl-1,4-dihydropyridine product and regenerate the active copper hydride catalyst. acs.orgnih.gov

Computational and Kinetic Studies

Density Functional Theory (DFT) calculations and kinetic isotope effect (KIE) studies have provided deeper insights into the transition states and rate-determining steps of these reactions. For the copper-catalyzed enantioselective 1,4-dearomatization of pyridinium salts with Grignard reagents, DFT calculations have been used to model the catalytic cycle and explain the observed enantioselectivity. acs.org

In one such study, the key transition states for the nucleophilic addition were calculated, revealing the origins of stereocontrol. acs.org Furthermore, experimental and computational KIEs were used to identify the rate-determining step. acs.org

Table 1: Experimental and Calculated Kinetic Isotope Effects (KIEs) for the Copper-Catalyzed 1,4-Dearomatization of a Pyridinium Salt. acs.org
Position of 13C LabelExperimental KIECalculated KIE
C4 of Pyridinium Salt1.025 (± 0.002)1.023
Cα of Grignard Reagent1.021 (± 0.003)1.019

Influence of Substituents

The electronic and steric properties of substituents on the pyridine ring can significantly influence the reactivity and regioselectivity of nucleophilic dearomatization. For a compound like this compound, the electron-donating nature of the amino groups would be expected to decrease the electrophilicity of the pyridine ring, making dearomatization more challenging without prior N-activation.

Once activated as a pyridinium salt, the positions of the substituents would play a crucial role in directing the nucleophilic attack. The presence of a substituent at the 4-position, as in our target compound, would likely disfavor nucleophilic attack at this position, potentially leading to addition at the C2 or C6 positions. However, the steric bulk of the substituents and the nucleophile would also be a determining factor.

Strategic Derivatization and Analog Synthesis of 2 Aminomethyl N Methylpyridin 4 Amine

Synthesis of Schiff Bases and Related Imine Derivatives

The primary amine of the aminomethyl group in 2-(aminomethyl)-N-methylpyridin-4-amine is a key functional handle for the synthesis of Schiff bases (or imines). These compounds are typically formed through the condensation reaction between the primary amine and a carbonyl compound, such as an aldehyde or a ketone. jocpr.com This reaction is generally acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. jocpr.com

The general synthetic route involves reacting this compound with a selected aldehyde or ketone in a suitable solvent, often with refluxing to drive the reaction to completion. ijcrt.org

General Reaction Scheme: R-CHO + H₂N-CH₂-(C₅H₃N)-NHCH₃ → R-CH=N-CH₂-(C₅H₃N)-NHCH₃ + H₂O

The resulting Schiff bases are versatile intermediates and have been shown to be important pharmacophores in various bioactive compounds. mdpi.com The diversity of available aldehydes and ketones allows for the creation of a large library of imine derivatives with varying steric and electronic properties. These derivatives are valuable in coordination chemistry as ligands for metal complexes. ijcrt.orgajrconline.org The formation of the characteristic azomethine (-C=N-) group can be confirmed using spectroscopic methods such as FT-IR, which shows a characteristic absorption band for the imine stretch. jocpr.comijcrt.org

Table 1: Examples of Aldehydes for Schiff Base Synthesis

Aldehyde Reactant Resulting Schiff Base Substituent (R) Potential Property Modification
Salicylaldehyde 2-hydroxyphenyl Introduction of a chelating group
Benzaldehyde Phenyl Basic aromatic substituent
4-Nitrobenzaldehyde 4-nitrophenyl Introduction of an electron-withdrawing group
4-Methoxybenzaldehyde 4-methoxyphenyl Introduction of an electron-donating group
Pyridine-2-carboxaldehyde 2-pyridyl Enhanced metal coordination site

Functionalization at the Aminomethyl Group for Ligand Design and Conjugation

The primary amino group is a prime site for functionalization aimed at developing novel ligands or for conjugation to other molecules. Beyond imine formation, this group readily undergoes acylation, sulfonylation, and alkylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides yields amides. This transformation is useful for introducing new functional groups and can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, a common moiety in various therapeutic agents.

Reductive Amination: The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary or tertiary amines, providing a route to a wide range of N-substituted analogs.

These functionalization strategies are fundamental in ligand design for metal-organic frameworks (MOFs) and coordination complexes. nih.gov By attaching different functional groups, the coordination properties of the resulting ligand can be fine-tuned. For example, introducing a carboxylate or phosphonate (B1237965) group can create multidentate ligands capable of forming stable complexes with various metal ions. Conjugation to biomolecules or solid supports is also achieved through reactions at the aminomethyl group, enabling applications in bio-organic chemistry and catalysis.

Modifications of the N-methylamino Group for Structure-Reactivity Studies

The N-methylamino group at the 4-position of the pyridine (B92270) ring significantly influences the electronic properties of the molecule due to its electron-donating nature. Modifications at this site are crucial for structure-reactivity studies.

Potential modifications include:

N-Demethylation: Removal of the methyl group to yield the corresponding primary amine, 4-amino-2-(aminomethyl)pyridine. This would alter the basicity and nucleophilicity of the nitrogen atom.

N-Alkylation/Arylation: Replacement of the methyl group with larger alkyl, aryl, or heterocyclic groups can be achieved through nucleophilic substitution reactions. These modifications can probe steric effects and introduce new interaction sites, such as π-stacking capabilities with an aryl substituent. mdpi.com

Conversion to Amide/Sulfonamide: Similar to the aminomethyl group, the N-methylamino group can be acylated or sulfonylated, converting the basic amine into a neutral amide or sulfonamide. This drastically alters the electron-donating ability of the substituent.

Studying the impact of these systematic changes on the molecule's reactivity, catalytic activity, or biological function provides valuable insights into the quantitative structure-activity relationship (QSAR). For instance, varying the substituent on the 4-amino nitrogen can modulate the pKa of the pyridine nitrogen, affecting its coordination behavior. sigmaaldrich.com

Table 2: Potential Modifications at the N-methylamino Group

Modification Type Reagent Example Resulting Functional Group Impact on Properties
N-Alkylation Ethyl iodide N-ethyl-N-methylamino Increased steric bulk and basicity
N-Arylation Fluorobenzene (via SNAr) N-phenyl-N-methylamino Introduction of aromatic system, altered electronics
N-Acylation Acetyl chloride N-acetyl-N-methylamido Reduced basicity, H-bond acceptor
N-Demethylation Strong acid/oxidant Primary amino (-NH₂) Increased H-bond donor capacity

Introduction of Additional Functionalities onto the Pyridine Ring for Tunable Properties

The pyridine ring itself can be modified to introduce additional functional groups, which allows for the fine-tuning of the molecule's steric and electronic properties. The existing amino groups are strong activating, ortho-para directing groups for electrophilic aromatic substitution. However, pyridine is an electron-deficient heterocycle, making it generally resistant to electrophilic substitution unless under harsh conditions. More common are nucleophilic aromatic substitution (SNAr) reactions, especially if a good leaving group (like a halogen) is present on the ring. galchimia.com

Strategies for functionalizing the pyridine ring include:

Halogenation: Introduction of chloro, bromo, or iodo substituents at positions 3 or 5 can serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Nitration: While challenging, nitration can introduce a nitro group, a strong electron-withdrawing group that can be subsequently reduced to an amino group.

Lithiation/Metalation: Directed ortho-metalation can be used to introduce a variety of electrophiles at the position adjacent to an existing directing group.

The introduction of electron-donating or electron-withdrawing groups onto the pyridine backbone can significantly alter the photophysical properties of the molecule and its derivatives, which is relevant for applications in fluorescent probes and materials science. beilstein-journals.org

Development of Stereoselective Synthetic Routes to Chiral Analogues

The parent molecule, this compound, is achiral. The development of stereoselective synthetic routes is essential for creating chiral analogues, which are of significant interest in asymmetric catalysis and medicinal chemistry. Chirality can be introduced in several ways:

Modification of the Aminomethyl Group: Introducing a substituent on the methylene (B1212753) carbon of the aminomethyl group (e.g., α-methylation) creates a stereocenter. This can be achieved through stereoselective synthesis starting from a chiral building block or by asymmetric alkylation.

Chiral N-Substituents: Using a chiral alkyl group to modify either the aminomethyl or the N-methylamino nitrogen introduces chirality.

Atropisomerism: If a bulky substituent is introduced at the 3-position of the pyridine ring, rotation around the C-C or C-N bond could be restricted, leading to stable, separable atropisomers (axially chiral analogues). nih.gov The synthesis of such molecules has been a strategy to develop novel catalysts for enantioselective reactions. nih.govresearchgate.net

For example, a synthetic route could involve the kinetic resolution of a racemic intermediate or the use of a chiral catalyst to guide the formation of one enantiomer preferentially. The synthesis of enantiomerically pure C2-symmetric derivatives of related 4-aminopyridine (B3432731) structures has been shown to be effective for creating new chiral nucleophilic catalysts. researchgate.net These chiral analogues are valuable for applications in asymmetric synthesis, where they can act as chiral ligands or catalysts.

Coordination Chemistry and Ligand Applications of 2 Aminomethyl N Methylpyridin 4 Amine Scaffolds

Chelation Behavior with Transition Metal Ions

The interaction of 2-(aminomethyl)-N-methylpyridin-4-amine with transition metals is governed by the availability of three nitrogen donor atoms: the pyridine (B92270) ring nitrogen (N_py), the aminomethyl nitrogen (N_am), and the N-methylamino nitrogen (N_ma). The specific coordination is influenced by factors such as the nature of the metal ion, steric hindrance, and reaction conditions.

The structural versatility of this compound allows for several coordination modes:

Monodentate Coordination : It is anticipated that the ligand could bind to a metal center through a single donor atom. The most likely site for such interaction is the pyridine ring nitrogen. This is a common coordination mode for simple pyridine derivatives, where the endocyclic nitrogen acts as an efficient nucleophilic center to bind the metal ion. mdpi.com

Bidentate Chelation : The most stable and common coordination mode for this ligand is predicted to be bidentate chelation. The arrangement of the pyridine nitrogen and the aminomethyl nitrogen is perfectly suited to form a highly stable five-membered chelate ring upon coordination to a metal center. This N,N'-bidentate "picolylamine" motif is well-established in coordination chemistry and leads to thermodynamically favored complexes.

Polydentate/Bridging Coordination : In certain scenarios, the ligand could act as a bridging unit to link two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. For instance, the exocyclic amino group in a related 2-aminopyridine (B139424) ligand has been shown to bridge two silver ions, resulting in a polymeric structure. mdpi.com While direct tridentate chelation to a single metal center is unlikely due to steric strain, the N-methylamino group could potentially coordinate to a second metal ion, facilitating the formation of extended networks.

Coordination ModeDonor Atoms InvolvedChelate Ring SizePredicted StabilityNotes
MonodentateNpy-LowCommon for simple pyridines, may be an intermediate.
BidentateNpy, Nam5-memberedHighMost probable mode due to the stable chelate ring.
BridgingNpy, Nam (to M1) & Nma (to M2)-ModerateCould lead to the formation of dimers or polymers.

The flexibility of the aminomethyl (-CH₂NH₂) linker is crucial to the coordination behavior of the ligand. This single bond allows for rotation, enabling the two primary nitrogen donors (N_py and N_am) to arrange themselves optimally around a metal center to form a stable chelate. The resulting coordination geometry of the metal complex is a direct consequence of the interplay between the ligand's preferred conformation and the electronic requirements of the metal ion. For instance, a square planar metal like Pt(II) or Pd(II) would enforce a specific bite angle and conformation upon the chelating ligand. In contrast, metals that prefer octahedral geometry, such as Co(II) or Ni(II), would coordinate multiple ligands, and the steric interactions between them would dictate the final three-dimensional structure. scirp.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with aminopyridine-type ligands typically involves straightforward procedures.

Complexes of this compound can be readily synthesized by reacting the ligand with a suitable metal salt in a polar solvent, such as methanol (B129727), ethanol, or water. ekb.eg The mixture is often stirred, sometimes with gentle heating, to facilitate the reaction, after which the complex precipitates or is crystallized by slow evaporation. mdpi.com The resulting complexes would be characterized using techniques like FT-IR spectroscopy to confirm the coordination of the nitrogen atoms, UV-Vis spectroscopy to study the electronic transitions, and X-ray crystallography to definitively determine the molecular structure and coordination geometry. nih.gov

Based on the known preferences of d-block metals for specific coordination numbers and geometries when complexed with N,N'-bidentate ligands, the following structures can be anticipated:

Metal IonTypical Oxidation StateExpected Coordination GeometryExamples with Analogous Ligands
Copper (Cu)+2Square Planar, Distorted Octahedral[Cu(Ina)₂Br₂] (Ina = isonicotine amide) exhibits axially elongated octahedral geometry. mdpi.com
Platinum (Pt)+2Square PlanarBidentate coordination is well-established for Pt(II) complexes. researchgate.net
Gold (Au)+3Square PlanarGold complexes often feature square planar geometries.
Cobalt (Co)+2, +3Tetrahedral, OctahedralCobalt complexes with amine donors show high activity in polymerization. mdpi.com
Nickel (Ni)+2Square Planar, OctahedralNickel complexes with amine-pyridine ligands can have octahedral geometries. mdpi.com
Zinc (Zn)+2TetrahedralZn(II) readily forms tetrahedral complexes with aminopyridine ligands. nih.gov
Cadmium (Cd)+2Tetrahedral, OctahedralCd(II) complexes with aminopyridine ligands have been synthesized. ekb.eg
Mercury (Hg)+2Linear, TetrahedralThe coordination chemistry of Hg(II) often involves lower coordination numbers.
Chromium (Cr)+3OctahedralCr(III) complexes are typically hexacoordinated and octahedral. scirp.orgscirp.org

Catalytic Applications of Metal-2-(aminomethyl)-N-methylpyridin-4-amine Complexes

While specific catalytic studies on complexes of this compound have not been reported, the structural motif is highly relevant to modern catalysis. Transition metal complexes bearing aminopyridine and related chelating amine ligands have demonstrated significant activity in a range of important chemical transformations. mdpi.com

Olefin Polymerization : Late transition metal catalysts, particularly those of nickel, palladium, iron, and cobalt, with chelating amine donors are known to be active in olefin polymerization. mdpi.com The amine-pyridine ligand framework can stabilize the metal center and modulate its electronic properties to effectively catalyze the formation of polyolefins.

Transfer Hydrogenation : Iron(II) complexes with pyridyl-imine ligands, which are structurally related to aminopyridines, have been successfully employed as catalysts in the transfer hydrogenation of ketones to produce chiral alcohols. researchgate.net

Cross-Coupling Reactions : The ability of pyridine-based ligands to stabilize various oxidation states of metals like palladium, nickel, and copper makes their complexes excellent candidates for catalyzing C-C and C-N bond-forming reactions. nih.gov

The combination of a σ-donating amine and a π-accepting pyridine ring in this compound provides a versatile electronic environment that could be fine-tuned for various catalytic applications.

Mechanistic Investigations in Metal-Catalyzed Organic Transformations

Mechanistic understanding of how ligands like this compound influence catalytic cycles is crucial for optimizing reaction conditions and developing more efficient catalysts. Studies on analogous aminomethylpyridine-metal complexes, particularly with ruthenium, palladium, and copper, have elucidated key steps in various catalytic processes, including hydrogenation, cross-coupling, and oxidation reactions.

A common feature of these ligands is their ability to form stable chelate complexes with transition metals, influencing the electronic and steric environment of the metal center. In reactions such as transfer hydrogenation catalyzed by ruthenium complexes, the aminomethylpyridine ligand is believed to play a direct role in the catalytic cycle. For instance, in the reduction of ketones, the amine moiety of the ligand can participate in the deprotonation of the hydrogen donor (e.g., 2-propanol) and the subsequent protonation of the substrate. google.comacs.orggoogle.com The catalytic cycle often involves the formation of a metal-hydride species, which is the active hydrogenating agent. The stability and reactivity of this hydride are modulated by the electronic properties of the aminomethylpyridine ligand.

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, ligands based on the (pyridin-2-ylmethyl)amine scaffold have been shown to be effective. researchgate.netresearchgate.net The mechanistic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The aminomethylpyridine ligand influences each of these steps. For example, the electron-donating nature of the ligand can facilitate the oxidative addition of the aryl halide to the Pd(0) center. Furthermore, the steric bulk of the ligand can affect the rate of reductive elimination, which is the product-forming step. Detailed mechanistic investigations using techniques like mass spectrometry have been instrumental in identifying key catalytic intermediates in similar palladium-catalyzed reactions, thereby guiding catalyst design. uvic.ca

Copper-catalyzed reactions also benefit from aminomethylpyridine-type ligands. Mechanistic studies of copper-catalyzed aerobic oxidative coupling reactions have suggested an "oxidase"-type mechanism. rsc.org This involves two half-reactions: the aerobic oxidation of a Cu(I) catalyst to Cu(II), followed by the Cu(II)-promoted coupling of the substrates. The ligand's role is to stabilize the different oxidation states of copper and to facilitate the substrate coordination and subsequent reaction.

While direct mechanistic data for "this compound" is not available, the principles derived from these related systems provide a strong foundation for predicting its behavior in catalysis.

Ligand Design for Enhanced Reaction Efficiency and Selectivity

The rational design of ligands is a cornerstone of modern catalysis, aiming to improve reaction rates, yields, and selectivity (chemo-, regio-, and enantioselectivity). For aminomethylpyridine scaffolds, modifications to both the pyridine ring and the aminomethyl side chain can have profound effects on catalytic performance.

Electronic Effects: The electronic properties of the ligand, governed by the substituents on the pyridine ring and the nitrogen of the side chain, are critical. Electron-donating groups on the pyridine ring increase the electron density at the metal center, which can enhance the rate of oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which may be beneficial in other catalytic transformations. The substitution on the amine nitrogen also plays a role; for instance, replacing a hydrogen with a methyl group (as in the titular compound) can increase the ligand's electron-donating ability.

Steric Effects: The steric hindrance around the metal center, dictated by the substituents on the ligand, is another crucial factor. Increased steric bulk can promote reductive elimination in cross-coupling catalysis, leading to higher turnover numbers. In polymerization reactions, the steric profile of the ligand can influence the stereochemistry of the resulting polymer. For example, in the polymerization of methyl methacrylate (B99206) using palladium(II) complexes with N-substituted (pyridin-2-ylmethylene)aniline derivatives, the syndiotacticity of the polymer was influenced by the ligand structure. researchgate.net It was noted that the introduction of an N-methyl group had an adverse effect on catalytic activity in that specific system, highlighting the nuanced role of ligand modifications. researchgate.net

The following table summarizes findings from studies on related aminomethylpyridine ligands in various catalytic reactions, illustrating the impact of ligand structure on efficiency and selectivity.

Catalyst/LigandMetalReaction TypeSubstrateProductYield/Conversion (%)Selectivity (ee %)Reference
cis-RuCl₂( (S,S)-Chiraphos)(ampy)RuTransfer HydrogenationAcetophenone (B1666503)1-Phenylethanol>9994 acs.org
cis-RuCl₂( (R,R)-Diop)(ampy)RuTransfer HydrogenationAcetophenone1-Phenylethanol>9985 acs.org
[(L-b)PdCl₂]PdMMA PolymerizationMethyl methacrylatePMMAHigh ActivitySyndio-enriched (rr=0.68) researchgate.net
PdCl₂/bis(2-pyridylmethyl)aminePdSuzuki-Miyaura Coupling4-Bromoacetophenone4-Acetylbiphenyl98N/A researchgate.net
Ru(L2)(PPh₃)Cl₂RuTransfer HydrogenationAcetophenone1-Phenylethanol99N/A nih.gov

*ampy = 2-(aminomethyl)pyridine; MMA = Methyl methacrylate; PMMA = Poly(methyl methacrylate); (L-b) = 4-methoxy-N-(pyridin-2-ylmethyl)aniline; (L2) = a derivative of 6-(pyridin-2-ylmethyl)-2,2′-bipyridine.

These examples underscore the principle that subtle modifications to the aminomethylpyridine ligand scaffold can lead to significant changes in catalytic outcomes. The design of future catalysts based on "this compound" would likely involve systematic variation of substituents on the pyridine ring and the N-methyl group to fine-tune the electronic and steric properties for a specific catalytic application.

Advanced Spectroscopic and Structural Elucidation of 2 Aminomethyl N Methylpyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of 2-(aminomethyl)-N-methylpyridin-4-amine provide a detailed map of its molecular structure. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. Protons attached to the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.5 ppm), with their exact shifts influenced by the positions of the substituents. The proton on the nitrogen of the pyridine ring, being in proximity, will likely be the most downfield of the aromatic protons. youtube.com The methylene (B1212753) (-CH₂-) protons of the aminomethyl group are expected to resonate further downfield than typical alkyl protons due to the deshielding effect of the adjacent amino group and the pyridine ring, likely in the range of δ 3.8-4.0 ppm. chemicalbook.com The methyl (-CH₃) protons attached to the exocyclic amine would appear as a singlet, while the amine protons (-NH and -NH₂) would present as broad singlets that can exchange with D₂O. youtube.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyridine ring will have characteristic shifts in the aromatic region (δ 100-160 ppm). rsc.orgacs.org The chemical shifts of these carbons are sensitive to the nature and position of the substituents. acs.org The methylene carbon of the aminomethyl group and the methyl carbon of the N-methyl group will appear in the aliphatic region of the spectrum. The purity of the compound can be assessed by the absence of unexpected signals in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H (ortho to N)~8.0-8.2d
Pyridine-H (meta to N)~6.5-7.5m
-CH₂- (aminomethyl)~3.8-4.0s
-NH₂ (aminomethyl)Broads
-NH- (methylamino)Broads
-CH₃ (methylamino)~2.8-3.0s
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon TypePredicted Chemical Shift (δ, ppm)
Pyridine C (substituted with N)~150-160
Pyridine C (substituted with aminomethyl)~155-165
Pyridine C (substituted with methylamino)~145-155
Pyridine CH~105-125
-CH₂- (aminomethyl)~45-55
-CH₃ (methylamino)~25-35

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms. Techniques such as Correlation Spectroscopy (COSY) can establish proton-proton coupling networks within the pyridine ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the methylene and methyl groups, as well as the protonated carbons of the pyridine ring.

For more detailed structural information, Heteronuclear Multiple Bond Correlation (HMBC) is employed. This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC can show correlations between the methylene protons and the pyridine ring carbons, confirming the position of the aminomethyl substituent. Similarly, correlations between the N-methyl protons and the C4 carbon of the pyridine ring would verify the location of the N-methylamine group. These 2D NMR experiments are crucial for distinguishing between potential isomers and providing a complete picture of the molecule's covalent structure. libretexts.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environments. nih.govchemicalbook.com

The IR and Raman spectra of this compound are characterized by vibrational modes associated with the pyridine ring and the amine functional groups. researchgate.netresearchgate.net The pyridine ring exhibits several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹. researchgate.net

The amine functionalities give rise to distinct vibrational bands. The N-H stretching vibrations of the primary amine (-NH₂) are expected to appear as two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. tsijournals.com The secondary amine (-NH-) will show a single N-H stretching band in a similar region. The N-H scissoring (bending) vibration for the primary amine is typically found around 1650-1580 cm⁻¹. tsijournals.com C-N stretching vibrations for both the aminomethyl and N-methylamino groups will appear in the 1350-1000 cm⁻¹ range. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch (asymmetric & symmetric)3500 - 3300Primary Amine (-NH₂)
N-H Stretch3500 - 3300Secondary Amine (-NH-)
Aromatic C-H Stretch3100 - 3000Pyridine Ring
Aliphatic C-H Stretch3000 - 2850-CH₂- and -CH₃
N-H Bend (scissoring)1650 - 1580Primary Amine (-NH₂)
C=C and C=N Stretch1600 - 1400Pyridine Ring
C-N Stretch1350 - 1000Amines

The presence of both primary and secondary amine groups, as well as the nitrogen atom in the pyridine ring, makes this compound capable of forming extensive intermolecular hydrogen bonds. tandfonline.comnih.gov These interactions significantly influence the vibrational spectra. Hydrogen bonding typically causes a broadening and a shift to lower frequencies (red-shift) of the N-H stretching bands. nih.gov The extent of this shift can provide information about the strength of the hydrogen bonds. In the solid state, these interactions can lead to the formation of complex three-dimensional networks, which can be probed by analyzing the vibrational spectra. nih.govmdpi.com The formation of hydrogen bonds can also affect the vibrational modes of the pyridine ring, leading to subtle shifts in their frequencies.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the pyridine ring. nih.gov The presence of the electron-donating amino and N-methylamino groups is likely to cause a red-shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine. nih.gov The solvent environment can also influence the position and intensity of these bands. In protic solvents, interactions such as hydrogen bonding can lead to further shifts in the absorption maxima. While not all aminopyridine derivatives are fluorescent, the possibility of emission can be investigated using fluorescence spectroscopy. If fluorescent, the emission spectrum would provide additional information about the electronic structure of the excited state. nih.gov

Analysis of Electronic Transitions and Effects of Substituents on π-Conjugation

The electronic absorption spectrum of this compound is characterized by transitions involving its π-conjugated pyridine system and non-bonding electrons on the nitrogen atoms. Typically, pyridine and its derivatives exhibit absorption bands in the ultraviolet (UV) region corresponding to π → π* and n → π* electronic transitions. researchgate.netresearchgate.net The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The n → π* transitions are typically less intense and involve the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital.

The presence of the aminomethyl (-CH₂NH₂) group at the 2-position and the methylamino (-NHCH₃) group at the 4-position significantly influences the electronic structure of the pyridine ring. Both substituents are electron-donating groups (EDGs) that can increase the electron density of the π-system through resonance and inductive effects. This increase in electron density raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap. Consequently, a bathochromic (red) shift in the π → π* absorption bands is expected compared to unsubstituted pyridine. The electron-donating nature of these substituents enhances the π-conjugation, affecting the energy required for electronic excitation. The absorption bands for similar aromatic imines and pyridine derivatives are often observed in the 250 to 390 nm range. researchgate.netnih.gov

The following table outlines the expected electronic transitions for this compound based on the analysis of related structures.

Transition TypeExpected Wavelength Range (nm)Associated Structural FeatureExpected Intensity
π → π250 - 320Pyridine ring π-systemHigh (Strong)
n → π300 - 360Nitrogen lone pairs (pyridine and amino groups)Low (Weak)

Note: The exact wavelengths are predictive and can be influenced by solvent and other experimental conditions.

Solvatochromic Studies for Environmental Effects on Electronic Structure

Solvatochromism describes the change in a substance's color, or more broadly, its UV-Vis absorption spectrum, in response to the polarity of the solvent. nih.gov This phenomenon arises from differential solvation of the ground and excited states of the molecule. For compounds like this compound, which possess both hydrogen bond donors (-NH groups) and acceptors (N atoms) as well as a significant dipole moment, pronounced solvatochromic effects are anticipated.

In nonpolar solvents, the molecule's spectral properties are baseline. As solvent polarity increases, the stabilization of the ground and excited states changes. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, resulting in a bathochromic (red) shift of the absorption maximum. researchgate.net This is known as positive solvatochromism. Conversely, if the ground state is more stabilized by the polar solvent, a hypsochromic (blue) shift, or negative solvatochromism, will be observed. nih.govscirp.org

Given the presence of amino groups which can participate in intramolecular charge transfer (ICT) upon excitation, the excited state of this compound is expected to be more polar than its ground state. Therefore, a positive solvatochromic effect is predicted. Studies on similar donor-acceptor polyenes and merocyanine (B1260669) dyes confirm that increasing solvent polarity often leads to a redshift in absorption and fluorescence spectra. nih.govnih.gov

The table below illustrates the expected solvatochromic shifts in different solvents.

SolventPolarity (Dielectric Constant)Expected Shift DirectionPredicted λmax (nm)
Hexane1.88-~280
Chloroform4.81Bathochromic~288
Ethanol24.5Bathochromic~295
Acetonitrile37.5Bathochromic~300
Water80.1Bathochromic~305

Note: These values are illustrative of the expected trend.

X-ray Diffraction Crystallography

Determination of Solid-State Molecular Conformation and Bond Parameters

X-ray diffraction crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. While the specific crystal structure for this compound is not available, data from closely related aminopyridine and substituted pyridine derivatives allow for a reliable prediction of its molecular conformation and bond parameters. nih.govuni-regensburg.de

The pyridine ring is expected to be essentially planar. The exocyclic C-N and C-C bonds of the substituents will have specific orientations relative to this ring. The bond lengths within the pyridine ring will be intermediate between standard single and double bonds, characteristic of an aromatic system. For instance, C-N and C-C bond lengths in similar heterocyclic structures are well-documented. researchgate.net The C-N bond of the methylamino group and the C-C bond of the aminomethyl group will exhibit standard single bond character. The conformation around the C-C single bond of the aminomethyl group will likely adopt a staggered arrangement to minimize steric hindrance.

The following table presents expected bond parameters based on data from analogous crystal structures. mdpi.comresearchgate.net

ParameterBondExpected Length (Å)ParameterAngleExpected Value (°)
Bond LengthC-C (ring)1.38 - 1.40Bond AngleC-N-C (ring)~117
Bond LengthC-N (ring)1.33 - 1.35Bond AngleC-C-C (ring)~120
Bond LengthC(ring)-C(subst)1.50 - 1.52Bond AngleC-C-N (ring)~123
Bond LengthC(ring)-N(subst)1.35 - 1.38Bond AngleC-N-H (amino)~110
Bond LengthC-N (amino)1.45 - 1.47Torsion AngleC(ring)-C-N-HVariable

Elucidation of Crystal Packing and Supramolecular Assembly via Hydrogen Bonding

The primary hydrogen bonding interactions anticipated are of the N-H···N type. These interactions can link molecules together to form various motifs, such as dimers, one-dimensional chains, or two-dimensional sheets. nih.gov For example, the aminomethyl group of one molecule could form a hydrogen bond with the pyridine nitrogen of an adjacent molecule. Similarly, the methylamino group could donate a proton to the nitrogen of another methylamino group or a pyridine ring. The presence of multiple donor and acceptor sites allows for the formation of complex and robust hydrogen-bonded networks. mdpi.comresearchgate.net The specific arrangement will be one that maximizes these favorable interactions, leading to a densely packed and stable crystal lattice. researchgate.net

Mass Spectrometry Techniques in Structural Analysis

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the molecular formula is C₇H₁₁N₃.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the theoretical monoisotopic mass of the neutral molecule can be calculated: (7 * 12.000000) + (11 * 1.007825) + (3 * 14.003074) = 84.000000 + 11.086075 + 42.009222 = 137.095297 Da

In a typical HRMS experiment using a technique like electrospray ionization (ESI), the molecule would be observed as its protonated form, [M+H]⁺, with a theoretical m/z of 138.103122 .

HRMS instruments, such as Orbitrap or Time-of-Flight (ToF) analyzers, can measure this m/z value to within a few parts per million (ppm) of the theoretical value. This level of precision allows for the unambiguous determination of the elemental formula, distinguishing it from other potential compounds that may have the same nominal mass but a different elemental composition. This technique is fundamental for confirming the identity of a newly synthesized compound or for identifying it within a complex mixture. springernature.comnih.gov

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. For a compound like this compound, collision-induced dissociation (CID) is a commonly employed method. In this process, the protonated molecule ([M+H]⁺) is isolated and subjected to collisions with an inert gas, leading to fragmentation. The resulting product ions provide valuable structural information.

While specific fragmentation data for this compound is not extensively published, its fragmentation pathways can be predicted based on the known fragmentation patterns of similar amine-containing and pyridine-based compounds. The primary sites for fragmentation would likely involve the aminomethyl side chain and the bonds within the pyridine ring.

Key predictable fragmentation pathways for protonated this compound would include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia from the protonated molecule. This would result in a significant fragment ion.

Cleavage of the C-C bond adjacent to the pyridine ring: This would lead to the formation of a resonance-stabilized pyridinium (B92312) ion.

Loss of the Methyl Group: Cleavage of the N-methyl bond on the secondary amine could occur, resulting in the loss of a methyl radical.

Ring Fragmentation: At higher collision energies, the pyridine ring itself can undergo fragmentation, leading to smaller, characteristic ions.

The fragmentation of ketamine analogues, which also contain a 2-phenyl-2-aminocyclohexanone structure, shows characteristic losses of H₂O or sequential losses of the amine group (Rₙ₁NH₂), CO, and C₄H₆ in ESI-MS/MS mode. nih.gov Similarly, the fragmentation of a buprenorphine derivative containing a pyridinium group leads to the formation of abundant and diagnostic fragments representing all parts of the molecule. nih.gov These examples suggest that the fragmentation of this compound would also yield structurally informative product ions.

A hypothetical fragmentation scheme for this compound is presented below:

Table 1: Predicted Tandem Mass Spectrometry Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
[M+H]⁺[M+H - NH₃]⁺NH₃Ion resulting from the loss of the aminomethyl group's NH₂ and a hydrogen
[M+H]⁺[M+H - CH₃]⁺CH₃Ion resulting from the loss of the methyl group from the N-methylamine
[M+H]⁺[C₆H₇N₂]⁺CH₅N₂Pyridinium ion resulting from cleavage of the C-C bond of the aminomethyl group

Strategic Derivatization for Enhanced Ionization Efficiency in Mass Spectrometry

The efficiency of ionization in mass spectrometry is a critical factor that influences the sensitivity of an analysis. For compounds like this compound, which contains both primary and secondary amine groups, strategic derivatization can significantly enhance their ionization efficiency, particularly in electrospray ionization (ESI). nih.gov Derivatization aims to introduce a chemical moiety that improves the analyte's ability to form gas-phase ions.

Several derivatization strategies are applicable to primary and secondary amines to improve their detection by mass spectrometry:

Introduction of a Permanent Charge: One of the most effective methods to enhance ESI efficiency is to introduce a permanently charged group into the analyte molecule. nih.govnih.gov This is often achieved by converting the amine to a quaternary ammonium (B1175870) salt. Reagents like N,N,N-triethylammonium (TEA) can be used for this purpose. nih.gov For this compound, both the primary and secondary amines could potentially be derivatized to carry a permanent positive charge, drastically improving their ESI response. A study on buprenorphine demonstrated an eight-fold improvement in detection limits after forming an N-methylpyridinium ether derivative. nih.gov

Dansylation: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a versatile reagent for derivatizing primary and secondary amines. nih.govresearchgate.net The resulting dansyl derivatives exhibit increased hydrophobicity and a high ionization efficiency. nih.gov The bulky, nonpolar dansyl group improves the surface activity of the analyte, facilitating its transfer to the gas phase in the ESI process.

Other Amine-Specific Reagents: A comparative study of five different amine-derivatization methods highlighted the utility of various reagents under different conditions. nih.gov

Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride): Useful under highly acidic chromatographic conditions. nih.gov

Dabsyl-Cl (4-(dimethylamino)azobenzene-4'-sulfonyl chloride): A good alternative at weakly acidic and weakly basic conditions. nih.gov

o-phthalaldehyde (OPA): A versatile fluorogenic reagent that can be fine-tuned by incorporating different thiol molecules. nih.gov

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired chromatographic conditions and the mass spectrometer's characteristics.

Table 2: Derivatization Reagents for Enhanced Mass Spectrometric Analysis of Amines

Derivatization ReagentTarget Functional GroupPrinciple of EnhancementReference
Quaternary Nitrogen ReagentsPrimary and Secondary AminesIntroduction of a permanent positive charge nih.gov
Dansyl ChloridePrimary and Secondary AminesIncreased hydrophobicity and high ionization efficiency nih.govresearchgate.net
Fmoc-ClPrimary and Secondary AminesEnhanced performance under acidic conditions nih.gov
Dabsyl-ClPrimary and Secondary AminesEffective in weakly acidic/basic conditions nih.gov
o-phthalaldehyde (OPA)Primary AminesVersatile derivatization with tunable properties nih.gov

By employing these strategic derivatization techniques, the challenges associated with the low ionization efficiency of certain analytes can be overcome, leading to more sensitive and reliable quantitative and qualitative analysis by mass spectrometry.

Computational and Theoretical Investigations of 2 Aminomethyl N Methylpyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the molecule's electronic landscape.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for elucidating the electronic structure of molecules. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide an excellent balance between accuracy and computational cost for medium-sized organic molecules, including pyridine (B92270) derivatives. niscpr.res.in These methods are used to calculate the ground-state electronic energy and electron density distribution, which are essential for deriving numerous other chemical properties.

For instance, studies on related pyridine compounds often utilize the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve reliable results for molecular geometry and vibrational frequencies. researchgate.net Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), while often more computationally intensive, provide alternative approaches for calculating electronic structure, sometimes serving as a benchmark for DFT results. mdpi.com The application of these methods to 2-(aminomethyl)-N-methylpyridin-4-amine would enable a fundamental understanding of its stability, reactivity, and intermolecular interactions.

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. pjbmb.org.pk This stable structure, or minimum energy conformation, is crucial for understanding the molecule's physical and chemical properties. For a flexible molecule like this compound, which has rotatable bonds in its aminomethyl and N-methyl groups, conformational analysis is performed to identify various stable isomers (conformers) and the energy barriers between them.

These calculations can be performed for the molecule in an isolated state (gas phase) or in the presence of a solvent, which is modeled using various computational techniques. Comparing the results from both states reveals the influence of the chemical environment on the molecule's preferred shape. For related pyridine derivatives, computational studies have successfully determined their 3D structures and how they interact with their surroundings. pjbmb.org.pk

Below is a hypothetical data table showing typical optimized geometric parameters that would be calculated for this compound using DFT methods.

Table 1: Calculated Geometrical Parameters for this compound (Hypothetical)
ParameterBond/AngleCalculated Value
Bond Lengths (Å)C-N (pyridine ring)1.34
C-C (pyridine ring)1.39
C-NH2 (aminomethyl)1.47
Bond Angles (°)C-N-C (pyridine ring)117.0
N-C-C (pyridine ring)124.0
H-N-H (amino group)109.5

The electronic properties of a molecule are key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactions. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govirjweb.com A small energy gap suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Furthermore, analysis of the charge distribution, often using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. irjweb.com This information helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents. researchgate.net In pyridine derivatives, the nitrogen atom in the ring typically carries a negative charge, making it a potential site for electrophilic attack.

Table 2: Calculated Electronic Properties for this compound (Hypothetical)
PropertyCalculated Value (eV)
HOMO Energy-6.20
LUMO Energy-1.15
HOMO-LUMO Energy Gap (ΔE)5.05
Ionization Potential (I)6.20
Electron Affinity (A)1.15
Global Hardness (η)2.53
Electronegativity (χ)3.68

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental bands to specific molecular motions or electronic transitions, leading to a more complete characterization of the compound.

Theoretical calculations of vibrational frequencies are routinely used to interpret and assign bands in experimental Infrared (IR) and Raman spectra. cardiff.ac.uk DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. researchgate.netnih.gov These calculated frequencies, when appropriately scaled to account for systematic errors, typically show excellent agreement with experimental data. researchgate.net

This process allows for a detailed assignment of spectral peaks to specific molecular vibrations, such as the stretching of C-H, N-H, and C-N bonds, as well as bending and torsional modes. researchgate.net For this compound, this would involve identifying the characteristic vibrations of the pyridine ring, the aminomethyl group, and the N-methyl group.

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹) for this compound (Hypothetical)
Vibrational ModeCalculated FrequencyExpected Experimental FrequencyAssignment
N-H Stretch (amino)3450, 33603460, 3370Asymmetric & Symmetric NH₂ stretch
C-H Stretch (aromatic)3100-30003100-3000Pyridine ring C-H stretch
C-H Stretch (methyl)2980, 28702975, 2865Asymmetric & Symmetric CH₃ stretch
C=N/C=C Stretch (ring)1610, 15801600, 1575Pyridine ring stretching
NH₂ Scissoring16251620Amino group in-plane bend
C-N Stretch13201315Aromatic amine C-N stretch

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling the electronically excited states of molecules and predicting their UV-Vis absorption spectra. nih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of photons in the ultraviolet and visible regions of the electromagnetic spectrum.

By analyzing the molecular orbitals involved in these transitions (e.g., HOMO to LUMO), the nature of the electronic excitations, such as π→π* or n→π* transitions, can be determined. For aromatic compounds like this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help explain the effect of substituents on the spectral properties. nih.govresearchgate.net

Table 4: Predicted Electronic Transitions for this compound (Hypothetical)
Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2850.45HOMO → LUMOπ → π
2400.21HOMO-1 → LUMOπ → π
2150.15HOMO → LUMO+1π → π*

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. These simulations could provide significant insights into the structural and energetic properties of this compound. However, no specific MD studies have been published for this compound.

Investigation of Conformational Flexibility and Rotational Barriers

Research into the conformational flexibility and the energy barriers associated with the rotation of the aminomethyl and methylamino groups would be crucial for understanding the molecule's three-dimensional structure and its potential interactions. Such studies have been performed on other heterocyclic compounds, but not on this compound.

Simulation of Intermolecular Interactions and Solvent Effects

The behavior of this compound in different environments is critical for its potential applications. Simulations of its interactions with other molecules and the effects of various solvents would elucidate its solubility, stability, and reactivity. This remains an unexplored area for this specific compound.

Computational Modeling of Ligand-Metal Interactions

The nitrogen atoms within the pyridine ring and the amino groups of this compound suggest it could act as a chelating ligand for metal ions. Computational modeling is essential for predicting how it binds to metals and the properties of the resulting complexes.

Assessment of Binding Affinities and Preferred Coordination Geometries

Theoretical calculations could predict the binding affinities of this compound with various metal ions and determine the most stable coordination geometries (e.g., tetrahedral, octahedral). This information is vital for applications in areas like catalysis and materials science, but specific studies are not available.

Elucidation of Catalytic Mechanisms through Computational Approaches

If metal complexes of this compound were to be used as catalysts, computational methods would be instrumental in mapping out the reaction pathways and understanding the catalytic mechanism at a molecular level. This area of research is yet to be explored for this compound.

Based on a comprehensive search of available scientific literature, there is currently insufficient published research on the specific chemical compound “this compound” to provide a detailed article that adheres to the requested outline.

The available research focuses on related but structurally distinct pyridine derivatives, such as:

2-amino-4-methylpyridine (B118599) : Investigated for its role in the synthesis of inhibitors for inducible nitric oxide synthase (iNOS) and as potential PET tracers. nih.gov

2-(aminomethyl)pyridine : Used as a ligand in the formation of various metal complexes. a2bchem.com

General 2-aminopyridines : Employed as starting materials for creating novel heterocyclic compounds and luminogens. beilstein-journals.orgresearchgate.net

Without specific studies on "this compound," it is not possible to generate a scientifically accurate and thorough article covering its role as a versatile building block, its application in designing ligands or chemical probes, or its contribution to materials science as requested.

Broader Research Applications of 2 Aminomethyl N Methylpyridin 4 Amine As a Chemical Tool

Contribution to Advanced Materials Science Research

Incorporation into Polymer Matrices for Functional Material Development

The presence of two reactive amine groups in 2-(aminomethyl)-N-methylpyridin-4-amine offers significant potential for its use as a monomer or cross-linking agent in the development of functional polymers. Amine functional polymers are a critical class of materials used in coatings, adhesives, and biomedical applications due to their chemical reactivity and ability to interact with various substrates. polysciences.com The pyridine (B92270) nitrogen adds another layer of functionality, enabling the resulting polymer to coordinate with metal ions, form hydrogen bonds, and potentially exhibit catalytic activity.

While specific research on the incorporation of this compound into polymer matrices is not extensively documented, the principles of polymer chemistry suggest several possibilities. The primary and secondary amines can react with electrophiles such as epoxides, isocyanates, and acyl chlorides to form polyepoxides, polyureas, polyurethanes, and polyamides, respectively.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-reactantLinkage FormedPotential Applications
PolyepoxideDiglycidyl etherβ-hydroxyamineCoatings, adhesives, composites
PolyureaDiisocyanateUreaElastomers, foams, coatings
PolyamideDiacyl chlorideAmideHigh-performance fibers, films

The resulting polymers would possess pendant pyridine moieties, which could be utilized for post-polymerization modification or to impart specific functionalities. For instance, the pyridine nitrogen can be quaternized to create cationic polymers for gene delivery or antimicrobial applications. Furthermore, the ability of the pyridine ring to coordinate with metal ions could be exploited to create polymer-supported catalysts or materials for heavy metal sequestration. The incorporation of such aminopyridine derivatives could lead to materials with enhanced thermal stability, adhesive properties, and chemical resistance.

Exploration in Dye Chemistry and Optical Materials

Aminopyridine derivatives are recognized as important scaffolds in the synthesis of fluorescent probes and functional dyes. sciforum.net The electronic properties of the pyridine ring, combined with the electron-donating nature of the amino groups, can give rise to molecules with interesting photophysical properties. The amino groups can act as auxochromes, influencing the absorption and emission wavelengths of a chromophoric system.

Research into other multisubstituted aminopyridines has demonstrated their potential as fluorescent materials. nih.gov For example, some 2-amino-3-cyanopyridine (B104079) derivatives exhibit fluorescence and their photophysical properties are influenced by solvent polarity. sciforum.net Similarly, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been investigated as fluorescent sensors for monitoring photopolymerization processes. mdpi.com These compounds show fluorescence in the blue light region and can act as co-initiators for polymerization under near-UV light. mdpi.com

Table 2: Comparison of Fluorescent Properties of Selected Aminopyridine Derivatives

CompoundExcitation Wavelength (λex)Emission Wavelength (λem)Quantum Yield (Φ)Reference
Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate345 nm455 nm0.02 nih.gov
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylateNot reportedNot reported0.31 (for hydrolyzed form) nih.gov
2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives~350-400 nm~400-450 nmNot specified mdpi.com

This data indicates that the aminopyridine scaffold is a viable platform for developing fluorescent materials. The specific substitution pattern on this compound would be expected to influence its potential optical properties.

Methodological Advancements in Analytical Chemistry

The chemical properties of this compound make it a compound of interest for advancing analytical methodologies, particularly in the areas of derivatization and separation science.

Development of Derivatization Reagents for Enhanced Detection and Separation

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a particular method, such as chromatography or mass spectrometry. libretexts.org For compounds that are non-volatile, thermally unstable, or lack a suitable chromophore for UV detection, derivatization can significantly improve their detectability and chromatographic behavior. nih.gov Amines are a class of compounds that are often derivatized prior to analysis. nih.gov

Given that this compound possesses two reactive amine groups, it has the potential to be developed into a derivatization reagent itself. By attaching a chromophoric or fluorophoric group to this molecule, a new reagent could be created for labeling analytes that react with amines, such as carboxylic acids, aldehydes, or ketones. The pyridine ring could also play a role in the properties of the resulting derivatives, for instance, by influencing their ionization efficiency in mass spectrometry.

Conversely, this compound can be the target of derivatization. For its own analysis at trace levels, derivatization can be employed to enhance its detection. A variety of reagents are used for the derivatization of amines, as shown in the table below.

Table 3: Common Derivatization Reactions for Amines in Analytical Chemistry

Reagent TypeFunctional Group TargetedResulting DerivativePurpose
Acylating agents (e.g., trifluoroacetic anhydride)Primary and secondary aminesAmidesIncrease volatility for GC
Silylating agents (e.g., MSTFA)Active hydrogens (including amines)Silylated aminesIncrease volatility and thermal stability for GC nih.gov
Chloroformates (e.g., hexylchloroformate)Primary and secondary aminesCarbamatesImprove chromatographic behavior in LC nih.gov
Fluorogenic reagents (e.g., dansyl chloride)Primary and secondary aminesFluorescent sulfonamidesEnhance detection in HPLC with fluorescence detection

The development of a derivatization strategy for this compound would depend on the analytical technique being used. For gas chromatography (GC), acylation or silylation would be appropriate to increase its volatility. libretexts.orgnih.gov For high-performance liquid chromatography (HPLC) with UV or fluorescence detection, reaction with a reagent that introduces a chromophore or fluorophore would be necessary.

Applications in the Development of Novel Chromatographic and Spectrometric Methods

The unique chemical structure of this compound suggests its potential utility in the development of new methods for chromatography and spectrometry. Its ability to act as a ligand for metal ions is a particularly interesting feature.

In chromatography, this property could be exploited in several ways. The molecule could be immobilized onto a solid support to create a new stationary phase for affinity chromatography. Such a column could be used for the selective separation of metal ions or metal-containing proteins. Alternatively, it could be used as a mobile phase additive in liquid chromatography to improve the separation of certain analytes through complex formation.

In mass spectrometry, the pyridine moiety and the two amine groups can influence the ionization process. The molecule is likely to ionize well under electrospray ionization (ESI) in positive ion mode, forming [M+H]+ or [M+2H]2+ ions. This property is beneficial for its own detection and quantification. Furthermore, its ability to chelate metal ions could be used in specialized mass spectrometry techniques. For example, it could be used as a matrix component in matrix-assisted laser desorption/ionization (MALDI) for the analysis of specific classes of compounds.

The development of chromatographic methods for aminopyridines often involves reversed-phase HPLC with UV or mass spectrometric detection. nih.govnih.govhelixchrom.com The specific conditions for the analysis of this compound would need to be optimized, but the existing literature on similar compounds provides a good starting point.

Table 4: Chromatographic Methods for Aminopyridine Analysis

AnalyteChromatographic ModeDetection MethodReference
4-Aminopyridine (B3432731)Reversed-phase HPLCUV (245 nm) nih.gov
Arylamines and aminopyridinesReversed-phase LCMass Spectrometry (SIM) nih.gov
2-Aminopyridine (B139424) derivatized oligosaccharidesReversed-phase HPLCMass Spectrometry (MSn) acs.org

These examples demonstrate the feasibility of developing robust analytical methods for compounds containing the aminopyridine scaffold, which would be applicable to this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(aminomethyl)-N-methylpyridin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, alkylation of N-methylamine with halogenated pyridine derivatives (e.g., 4-chloropyridine) under basic conditions (e.g., NaH or K₂CO₃) in solvents like THF or dichloromethane is common . Optimization includes controlling temperature (room temp to 60°C) and stoichiometry. Purification via silica gel chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key data distinguish this compound from analogs?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for the aminomethyl group (δ ~3.2–3.5 ppm for CH₂NH) and N-methyl resonance (δ ~2.8–3.0 ppm) differentiate it from non-methylated analogs. Pyridine protons show characteristic aromatic splitting (e.g., δ ~8.0–8.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for NH (~3350 cm⁻¹) and C-N (~1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 151 for C₇H₁₁N₃) and fragmentation patterns validate the structure .

Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask methods in buffers (pH 1–13) with HPLC quantification. Polar aprotic solvents (DMSO) enhance solubility for biological assays .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Degradation products (e.g., oxidized pyridine rings) indicate susceptibility to light or acidic conditions .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aminomethyl group’s electron density influences hydrogen bonding in enzyme inhibition .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using force fields (AMBER/CHARMM) to identify key interactions (e.g., π-stacking with pyridine) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs.
  • Metabolic Stability : Test hepatocyte clearance rates; rapid metabolism in some models may explain inconsistent IC₅₀ values .
  • Epistructural Analysis : Compare crystal structures or docking poses to confirm target engagement vs. off-target effects .

Q. What methodologies optimize enantioselective synthesis for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of imine intermediates (e.g., ee >90%) .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers via selective acylation .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.